5-Methoxy-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
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Overview
Description
5-Methoxy-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(piperidin-4-ylmethoxy)pyridine hydrochloride typically involves the reaction of 5-methoxypyridine with piperidin-4-ylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-Methoxy-2-(piperidin-4-ylmethoxy)pyridine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(piperidin-4-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: Another piperidine derivative with similar structural features.
Piperidin-4-ylmethoxybenzene: A compound with a piperidine moiety attached to a benzene ring.
Uniqueness
5-Methoxy-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and piperidinyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H19ClN2O2 |
---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
5-methoxy-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-15-11-2-3-12(14-8-11)16-9-10-4-6-13-7-5-10;/h2-3,8,10,13H,4-7,9H2,1H3;1H |
InChI Key |
KHQJBPVWZQTEAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)OCC2CCNCC2.Cl |
Origin of Product |
United States |
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